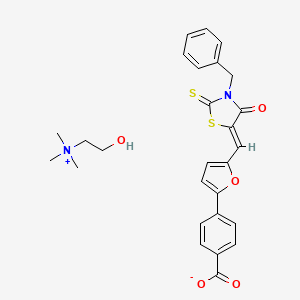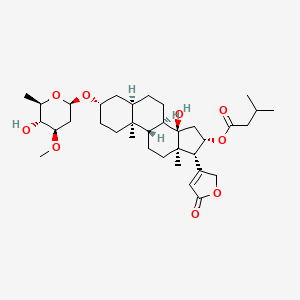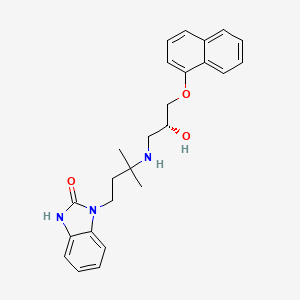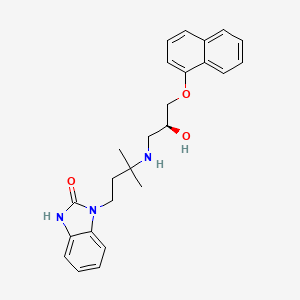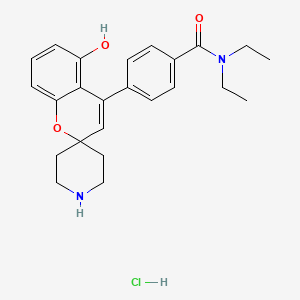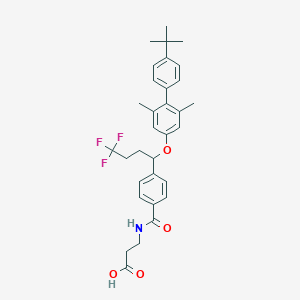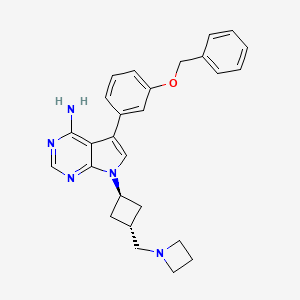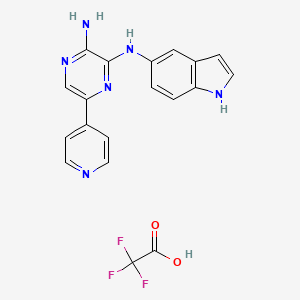
AKN-028 trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AKN-028 trifluoroacetate nduces cell cycle arrest, downregulation of Myc associated genes and dose dependent reduction of tyrosine kinase activity in acute myeloid leukemia.
Wissenschaftliche Forschungsanwendungen
1. Hydrophilic Interaction Chromatography-Electrospray Tandem Mass Spectrometry
Trifluoroacetic acid (TFA), including forms like AKN-028 trifluoroacetate, is commonly used in HPLC and LC-MS analysis of basic compounds. Its use in aqueous-organic mobile phases for hydrophilic interaction chromatography-electrospray tandem mass spectrometry (HILIC-ESI/MS/MS) is notable. However, TFA can suppress ESI signals of analytes. Strategies like adding acetic acid or propionic acid to TFA mobile phases can enhance signal strength while maintaining chromatography integrity, beneficial in bioanalysis supporting pre-clinical and clinical studies (Shou & Naidong, 2005).
2. Activity in Acute Myeloid Leukemia
AKN-028 is a novel tyrosine kinase inhibitor with significant activity in acute myeloid leukemia (AML). It's a potent inhibitor of the FMS-like kinase 3 (FLT3) and shows activity in a wide range of AML samples. AKN-028 induces cell cycle arrest in AML cells, downregulates Myc-associated genes, and affects several signaling pathways. Its efficacy has been observed in both cell lines and primary AML samples (Eriksson et al., 2014).
3. Uses in Organic Synthesis
TFA, including derivatives like AKN-028 trifluoroacetate, has been extensively utilized in organic synthesis. It serves as a solvent, catalyst, and reagent in various chemical transformations, such as rearrangements and functional group deprotections. Its unique properties like being a strong acid, water miscibility, and low boiling point make it valuable in diverse synthetic applications (López & Salazar, 2013).
4. Catalytic Activity in Metal-Organic Frameworks
The catalytic activity of certain metal-organic frameworks can be enhanced by using trifluoroacetic acid, such as in the synthesis of UiO-66(Zr). The combined use of TFA and HCl during synthesis results in a material with partially substituted terephthalates by trifluoroacetate, leading to a more open framework with a large number of open sites. This enhances its utility as a catalyst for various Lewis acid catalyzed reactions (Vermoortele et al., 2013).
5. Role in Photocatalysis
TFA is instrumental in photocatalysis research. For instance, its use as a fluorine precursor in the modified sol-gel method for preparing F-doped TiO2 enhances the physico-chemical characteristics of the catalyst. This results in significant modifications in morphology, size, pore shape, crystal phase, and surface chemical state, thereby influencing the properties of the catalyst and its application in the photocatalysis industry (Samsudin et al., 2016).
Eigenschaften
CAS-Nummer |
1175017-91-0 |
|---|---|
Produktname |
AKN-028 trifluoroacetate |
Molekularformel |
C19H15F3N6O2 |
Molekulargewicht |
416.36 |
IUPAC-Name |
2,3-Pyrazinediamine, N3-1H-indol-5-yl-5-(4-pyridinyl)-, 2,2,2-trifluoroacetate (1:1) |
InChI |
InChI=1S/C17H14N6.C2HF3O2/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11;3-2(4,5)1(6)7/h1-10,20H,(H2,18,21)(H,22,23);(H,6,7) |
InChI-Schlüssel |
FWEYJLNSAWCAPA-UHFFFAOYSA-N |
SMILES |
NC1=NC=C(C2=CC=NC=C2)N=C1NC3=CC4=C(NC=C4)C=C3.O=C(O)C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AKN-028 trifluoroacetate; AKN 028 trifluoroacetate; AKN028 trifluoroacetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





